rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,4S,5S)-2-azabicyclo[221]heptane-5-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Uniqueness
Rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo structure. This gives it distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-3-6-2-5(7)4-9-6;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m0./s1 |
InChI Key |
HWXFAQPPPXBKCZ-LBZPYWGZSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@H]1CN2.Cl |
Canonical SMILES |
COC(=O)C1CC2CC1CN2.Cl |
Origin of Product |
United States |
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